Home > Products > Screening Compounds P135027 > 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one - 852313-95-2

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1785760
CAS Number: 852313-95-2
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds are characterized by a pyrazolo[3,4-d]pyrimidine core structure, a bicyclic heterocycle, with a ketone group at the 4-position and various substituents at other positions. This class of compounds has shown promise in medicinal chemistry, particularly as inhibitors of enzymes like phosphodiesterase 9 (PDE9A) [, , ] and adenosine deaminase (ADA) [].

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A). It exhibits procognitive activity in rodent models and has advanced to clinical trials for cognitive disorders [, ].

3-Methoxy-6-methylthio-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Compound Description: This compound is a synthetic intermediate used in the synthesis of pyrazolo[3,4-d]pyrimidin-3-one nucleosides, analogs of naturally occurring nucleosides like guanosine and adenosine [].

5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

  • Compound Description: These compounds represent a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives synthesized via tandem aza-Wittig and annulation reactions. They demonstrated significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum [].

4-(Substitutedphenyl)-1-(2,4-dinitrophenyl)-3-methyl-4,5-dihydro-pyrazolo[3,4-d]pyrimidin-6-ol derivatives

  • Compound Description: This series of pyrazolo[3,4-d]pyrimidin-6-ol derivatives was synthesized and characterized for their spectral properties and evaluated for antimicrobial activity [].

1-(4-((4-Oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (14d)

  • Compound Description: Compound 14d is a potent adenosine deaminase (ADA) inhibitor with a Ki value in the nanomolar/subnanomolar range. It demonstrated significant efficacy in attenuating bowel inflammation in a rat model of colitis [].
  • Compound Description: This group includes various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with different aliphatic and aromatic substituents at the 2-position, synthesized and evaluated for their antimicrobial activity [].

3-Isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones (4a-d) and 7-aryl-6,7-dihydro-3H,4H-thiazolo[4,5-d]pyrimidine-2,5-diones (7a-d)

  • Compound Description: These two series of compounds, pyrazolo[3,4-d]pyrimidine-6-ones (4a-d) and thiazolo[4,5-d]pyrimidine-2,5-diones (7a-d), were synthesized and evaluated for their antibacterial and antifungal activities [, ].

(6aR,9aS)-2-(4-(6-Fluoropyridin-2-yl)benzyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4-(2H)-one phosphate (ITI-214)

  • Compound Description: ITI-214 is a potent and selective phosphodiesterase 1 (PDE1) inhibitor. This compound shows excellent selectivity against other PDE families and demonstrates good efficacy in vivo, currently in Phase I clinical trials for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases [].

1-(5-Amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MDVN1003)

  • Compound Description: This compound is a dual inhibitor of Bruton's tyrosine kinase and phosphatidylinositol-3-kinase δ, showing promise as a therapeutic approach to treating non-Hodgkin's B cell malignancies. In preclinical studies, MDVN1003 demonstrated superior efficacy compared to individual inhibitors of these targets [].

1H-pyrazolo(3,4-d)pyrimidin-4(2H)-one (PPO)

  • Compound Description: PPO is a purine derivative investigated as a potential corrosion inhibitor for carbon steel in acidic environments [, ].
Overview

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Source

The compound's synthesis and characterization have been documented in various scientific articles and patents. It is often synthesized through reactions involving hydrazine derivatives and pyrimidine compounds, highlighting its utility as a building block for more complex molecules in drug development .

Classification

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can be classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Pyrazolo[3,4-d]pyrimidines
  • Potential Applications: Medicinal chemistry, enzyme inhibition, anticancer research
Synthesis Analysis

Methods

The synthesis of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with pyrimidine compounds. One common method includes reacting 2,4-dimethylphenylhydrazine with a suitable pyrimidine derivative under acidic or basic conditions.

Technical Details

  1. Reagents:
    • 2,4-Dimethylphenylhydrazine
    • Pyrimidine derivatives
    • Acidic or basic catalysts (e.g., hydrochloric acid or sodium hydroxide)
  2. Conditions:
    • Reaction temperature: Typically between 60°C to 120°C.
    • Solvents: Common solvents include ethanol or dimethylformamide.
  3. Yield: The synthesis often results in moderate to high yields depending on the specific reaction conditions employed.
Molecular Structure Analysis

Structure

The molecular structure of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazolo[3,4-d]pyrimidine ring fused with a dimethylphenyl group. The presence of the dimethyl groups at the 2 and 4 positions of the phenyl ring contributes to its steric and electronic properties.

Data

  • Molecular Formula: C13H14N4O
  • Molecular Weight: Approximately 242.28 g/mol
  • Structural Features: The compound exhibits a planar structure with specific dihedral angles that influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Reduction can be performed using sodium borohydride.
  • Substitution Reactions: Potential for nucleophilic substitutions leading to derivatives with varied functional groups.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Potassium permanganate
    • Reducing agents: Sodium borohydride
    • Solvents for reactions: Methanol or dimethyl sulfoxide (DMSO)
Mechanism of Action

The mechanism of action for 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells.

Process and Data

  1. Target Interaction: Binds to CDKs leading to inhibition.
  2. Biological Effects: Induces cell cycle arrest and promotes programmed cell death in cancerous cells.
  3. Research Findings: Studies have shown promising results in vitro against various cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary; typically requires empirical determination.
Applications

1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is utilized in various scientific fields:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting kinases involved in cancer.
  • Biological Research: Investigated for its potential role as an enzyme inhibitor.
  • Anticancer Studies: Demonstrated cytotoxic activity against several cancer cell lines, making it a candidate for further drug development.
Synthesis and Structural Optimization of 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Multi-Step Organic Synthesis Methodologies for Core Scaffold Assembly

The construction of the pyrazolo[3,4-d]pyrimidin-4-one core typically follows convergent synthetic routes involving cyclocondensation of appropriately substituted precursors. The most efficient methodology proceeds via three sequential transformations beginning with 2-(p-tolylamino)acetohydrazide:

  • Hydrazide-Enol Ether Condensation: Treatment of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in refluxing ethanol yields the intermediate 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile as a red solid. This step establishes the pyrazole ring through cyclocondensation, with the nitrile group positioned for subsequent ring closure [3].

  • Formimidate Formation: Reaction with triethyl orthoformate in acetic anhydride generates ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate. This critical step introduces the C4 carbon unit necessary for pyrimidine ring formation while activating the system for nucleophilic attack [3].

  • Cyclization: Treatment with hydrazine hydrate in ethanol mediates ring closure through nucleophilic addition-elimination, yielding the target 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. This transformation completes the bicyclic system with the exocyclic carbonyl at C4 [3].

An alternative three-step route from allopurinol leverages palladium-catalyzed C-H functionalization for scaffold diversification. This approach demonstrates exceptional regioselectivity at the C3 position when employing Pd(OAc)₂/XPhos catalytic systems, enabling direct arylation without pre-functionalization [4].

Table 1: Synthetic Routes to 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one Core

MethodKey Starting MaterialsCritical IntermediateCyclization ConditionsReported Yield
Hydrazide Route2-(p-Tolylamino)acetohydrazide, Ethoxymethylene malononitrile5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrileHydrazine hydrate, Ethanol, Reflux68-75% [3]
Allopurinol RouteAllopurinol, Aryl halides3-Iodo-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidinePd(OAc)₂/XPhos, K₂CO₃, DMAc, 110°C82% [4]

Regioselective Functionalization Strategies at N1, C4, and C6 Positions

Regioselective modification of the pyrazolopyrimidinone core enables precise modulation of electronic properties and steric profiles. Key functionalization strategies target three reactive centers:

  • N1 Arylation: Prior to ring closure, the pyrazole nitrogen can be selectively alkylated/arylated using Williamson ether synthesis conditions. The 2,4-dimethylphenyl group is typically introduced via copper-catalyzed Ullmann-type coupling between 4,6-dichloropyrimidine precursors and 2,4-dimethylaniline, followed by cyclocondensation [4]. This position tolerates significant steric bulk while influencing π-stacking interactions in biological targets.

  • C4 Position Modifications: The carbonyl oxygen at C4 can be replaced by amine functionalities through chlorination-amination sequences. Treatment with phosphorus oxychloride yields the 4-chloro derivative, which undergoes nucleophilic displacement with amines. For example, reaction with 2,4-dimethylaniline produces N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW: 343.43 g/mol, logP: 5.97) with preserved regiochemistry [8]. This transformation significantly enhances target affinity for kinase domains by introducing hydrogen bonding capabilities.

  • C6 Functionalization: The electron-deficient C6 position undergoes nucleophilic aromatic substitution with oxygen, sulfur, and nitrogen nucleophiles. Glycosylation represents a particularly significant modification: treatment with D-glucose or D-xylose in acetic acid yields N-glycosyl derivatives (e.g., compounds 5 and 6) with anomeric protons appearing at δ 5.13-5.10 ppm in ¹H NMR spectra [3]. Additionally, reaction with carbon disulfide/potassium hydroxide generates the triazolomercapto derivative (compound 7), which serves as a versatile intermediate for thioether formation [3].

Table 2: Regioselective Modification Strategies for Pyrazolo[3,4-d]pyrimidin-4-one Core

PositionReactive IntermediateReagents/ConditionsRepresentative DerivativesApplication Significance
N14,6-Dichloro precursorCuI/L-proline, 2,4-dimethylaniline, K₂CO₃, DMSO 110°C1-(2,4-Dimethylphenyl) derivativesTarget specificity modulation [4]
C44-Chloro derivative(i) POCl₃, reflux; (ii) R-NH₂, Et₃N, CH₃CNN,1-bis(2,4-dimethylphenyl) analogue (CID 3850696)Kinase H-bond donor/acceptor [8] [2]
C64-Oxo parent(i) CS₂/KOH; (ii) Halogenated alkylsThioalkyl derivatives (e.g., compounds 8-13)Solubility enhancement, metal chelation [3]

Advanced Catalytic Systems for Cyclization and Substituent Introduction

Modern catalytic methodologies have dramatically enhanced the efficiency and selectivity of pyrazolopyrimidinone synthesis:

  • Palladium-Catalyzed C-H Arylation: Pd(OAc)₂/XPhos systems enable direct regioselective C3-arylation of pre-formed pyrazolo[3,4-d]pyrimidine scaffolds. Optimized conditions (DMAc, 110°C, 18h) achieve >85% yield with broad functional group tolerance on aryl halide coupling partners, including electron-deficient and sterically hindered substrates. This methodology circumvents traditional pre-halogenation requirements, significantly streamlining access to 3,4-disubstituted derivatives [4].

  • Copper-Mediated Oxidative Cyclization: Cu(NO₃)₂ catalyzes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under mild conditions (room temperature, <60 min), providing regioselective access to 1,3,5-trisubstituted pyrazoles – key intermediates for subsequent annulation. This acid-free approach prevents isomerization issues associated with classical acidic conditions [6]. Copper catalysis also enables three-component pyrazole syntheses from terminal alkynes, aldehydes, and hydrazines via sequential alkyne activation and cyclocondensation [6].

  • Ruthenium-Catalyzed C-N Coupling: Ru(II) complexes facilitate intramolecular oxidative C-N bond formation for constructing polysubstituted pyrazoles from pre-assembled hydrazone intermediates. This method accommodates diverse functional groups (ester, nitrile, ketone) without protection, enabling direct access to sterically congested C3-aryl derivatives incompatible with classical methods [6].

Solvent effects significantly influence catalytic efficiency: DMF enhances cyclization rates in copper-catalyzed reactions, while DMAc optimizes palladium-catalyzed arylations. Elevated temperatures (110-120°C) are typically required for C-H activation steps, whereas cyclocondensations proceed efficiently at ambient temperature with copper catalysts [3] [4].

Optimization of Lipophilicity and Bioavailability Through Substituent Engineering

Rational modification of pyrazolopyrimidinone derivatives balances target affinity with drug-like properties through systematic substituent engineering:

  • Lipophilicity Modulation: The unsubstituted parent compound exhibits moderate lipophilicity (calculated logP: 1.7). Introduction of 2,4-dimethylphenyl at N1 increases logP to ~2.5, while additional aryl substitution at C4 (e.g., N,1-bis(2,4-dimethylphenyl) derivative) substantially elevates logP to 5.97 – beyond optimal range for oral bioavailability [1] [8]. Strategic polar group incorporation mitigates excessive lipophilicity:

  • Glycosylation: Installation of D-glucose or D-xylose at C6 reduces logP by 1.5-2 units while enhancing aqueous solubility (>5-fold increase). The anomeric hydroxyl groups provide hydrogen bonding capabilities critical for membrane permeability [3].

  • Thioether Spacers: Insertion of thioalkyl chains with terminal polar groups (e.g., compound 10: 2-hydroxypropylthio) maintains logP <3 while introducing H-bond acceptor capacity. Physiological studies confirm enhanced cellular uptake compared to unsubstituted analogues [3].

  • Steric and Electronic Optimization: The 2,4-dimethylphenyl group at N1 provides optimal steric occupancy for CDK2 ATP-binding pocket accommodation, with the ortho-methyl group preventing unfavorable rotamers. Para-methyl substitution enhances electron donation without significant steric penalty [3]. C4 carbonyl bioisosteres significantly influence target engagement:

  • Amino vs. Hydroxy vs. Thione: 4-Amino derivatives (e.g., compound 4) exhibit superior CDK2 inhibition (IC₅₀ 0.081 μM) compared to 4-hydroxy (IC₅₀ >1 μM) due to enhanced H-bond donation to Leu83. 4-Thione derivatives show intermediate activity but improved metabolic stability [3].

  • Chiral Center Introduction: Asymmetric synthesis of derivatives containing chiral side chains (e.g., compound 8Vc) demonstrates dramatic bioactivity enhancements. Against Valsa mali, the (R)-enantiomer (8Vc) exhibits 35-fold greater antifungal activity (EC₅₀ 0.22 mg/L) than the (S)-configured counterpart, attributed to stereospecific target interactions [9].

Table 3: Structure-Property Relationships in Optimized Derivatives

Substituent ModificationProperty ChangeBiological ImpactKey Derivatives
C6-GlycosylationlogP ↓ 1.5-2.0 units; PSA ↑ 40-60 ŲEnhanced water solubility; Cell penetrationCompounds 5 (glucose), 6 (xylose) [3]
C4 AminationH-bond donors ↑1; logP ↑0.8-1.5CDK2 IC₅₀ 0.057-0.119 μM (vs sorafenib 0.184 μM)Compound 14, 15 [3]
Chiral Alkylthio at C6logP ≈3.5; Moderate PSAAntifungal EC₅₀ 0.22 mg/L (Valsa mali)8Vc [9]
N1 2,4-DimethylphenyllogP ↑0.8; Steric occupancy optimalFits hydrophobic pocket in CDK2Core structure [3]

Properties

CAS Number

852313-95-2

Product Name

1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

AIQYAGCWQZIFBM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.